molecular formula C16H17N3O2 B421524 ethyl 2-amino-9-ethyl-9H-pyrido[2,3-b]indole-3-carboxylate

ethyl 2-amino-9-ethyl-9H-pyrido[2,3-b]indole-3-carboxylate

Cat. No.: B421524
M. Wt: 283.32g/mol
InChI Key: RUWRGCBGNNYLCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 2-amino-9-ethyl-9H-pyrido[2,3-b]indole-3-carboxylate is a complex organic compound belonging to the indole derivative family Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-9-ethyl-9H-pyrido[2,3-b]indole-3-carboxylate typically involves the reaction of 2-amino indole derivatives with 3-bromopropenal under Brønsted-acid-promoted conditions. This method is known for its high substrate tolerance, efficiency, and mild reaction conditions . The reaction proceeds through a decarboxylative annulation process, resulting in the formation of the desired indole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-amino-9-ethyl-9H-pyrido[2,3-b]indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

Scientific Research Applications

ethyl 2-amino-9-ethyl-9H-pyrido[2,3-b]indole-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-9-ethyl-9H-pyrido[2,3-b]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. This binding can lead to the modulation of enzyme activity, inhibition of cell proliferation, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 2-amino-9-ethyl-9H-pyrido[2,3-b]indole-3-carboxylate is unique due to the presence of both the ethyl group and the carboxylic acid ethyl ester group. This combination enhances its reactivity and potential biological activities compared to its similar counterparts .

Properties

Molecular Formula

C16H17N3O2

Molecular Weight

283.32g/mol

IUPAC Name

ethyl 2-amino-9-ethylpyrido[2,3-b]indole-3-carboxylate

InChI

InChI=1S/C16H17N3O2/c1-3-19-13-8-6-5-7-10(13)11-9-12(16(20)21-4-2)14(17)18-15(11)19/h5-9H,3-4H2,1-2H3,(H2,17,18)

InChI Key

RUWRGCBGNNYLCB-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2C3=CC(=C(N=C31)N)C(=O)OCC

Canonical SMILES

CCN1C2=CC=CC=C2C3=CC(=C(N=C31)N)C(=O)OCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 2-amino-9-ethyl-9H-pyrido[2,3-b]indole-3-carboxylate
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ethyl 2-amino-9-ethyl-9H-pyrido[2,3-b]indole-3-carboxylate
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ethyl 2-amino-9-ethyl-9H-pyrido[2,3-b]indole-3-carboxylate
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ethyl 2-amino-9-ethyl-9H-pyrido[2,3-b]indole-3-carboxylate
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ethyl 2-amino-9-ethyl-9H-pyrido[2,3-b]indole-3-carboxylate
Reactant of Route 6
ethyl 2-amino-9-ethyl-9H-pyrido[2,3-b]indole-3-carboxylate

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